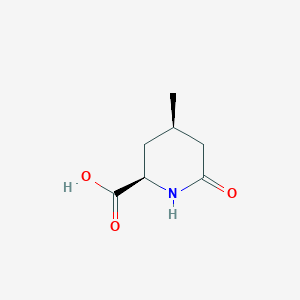

![molecular formula C15H16N4O4S B2518045 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide CAS No. 1251680-31-5](/img/structure/B2518045.png)

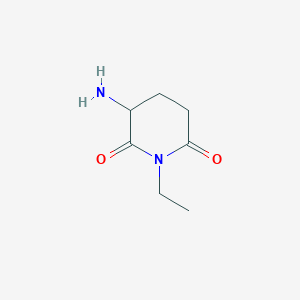

4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isothiazole derivatives can involve various strategies, including the use of ruthenium-catalyzed cycloaddition reactions as described in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates . This method shows complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. Similarly, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines involves the reaction of 3,3-diamino-2-nitrothioacrylamides with various reagents . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be complex, as evidenced by the crystallographic analysis of related compounds. For instance, the crystal structure of a Schiff base derived from 4-amino-4H-1,2,4-triazole shows a dihedral angle between the triazole ring and the benzene ring, stabilized by intermolecular hydrogen bonding . Similarly, the structure of a thiazole-benzoxazole compound reveals intermolecular interactions that stabilize the crystal structure, forming parallel layers . These findings suggest that the molecular structure of the compound would likely exhibit specific geometric conformations and intermolecular interactions.

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions, including isomerization and rearrangement. For example, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to benzothiazoles under certain conditions . Additionally, 4-amino-3-benzyl-1,2,3-triazole derivatives can be isomerized in hot, basic solutions to equilibrium mixtures rich in 4-benzylamino isomers, which can retrogress in hot neutral solvents . These reactions highlight the dynamic behavior of isothiazole derivatives under different conditions, which would be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives can be inferred from related compounds. For example, the UV spectra and ionization constants of 4-amino-3-benzyl-1,2,3-triazole derivatives provide information on their electronic properties . The crystallographic data, including space group and unit cell parameters, offer insights into the solid-state properties of these compounds . These properties are crucial for understanding the behavior of the compound in various environments and could be used to predict the properties of "4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide".

Applications De Recherche Scientifique

Antimicrobial Activities

Some compounds synthesized from reactions involving similar complex molecules have demonstrated antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antiviral Properties

Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant antiviral activities against bird flu influenza (H5N1), indicating the potential of similar compounds in antiviral drug development (Hebishy et al., 2020).

Anticancer Evaluation

Derivatives related to the chemical structure have been assessed for their anticancer properties. For instance, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against a panel of 60 cell lines derived from nine cancer types, revealing promising anticancer activity (Bekircan et al., 2008).

Anti-Anoxic Activity

Compounds with a thiazole core structure have shown anti-anoxic (AA) activity, which could be beneficial in treating conditions related to oxygen deprivation in the brain (Ohkubo et al., 1995).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research on substituted benzamides has identified potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer treatment due to its role in tumor angiogenesis (Borzilleri et al., 2006).

Synthesis and Application in Heterocyclic Chemistry

Several studies have focused on the synthesis of heterocyclic compounds for various applications, including pharmaceuticals and materials science. These efforts illustrate the versatility of reactions involving amino, thiazole, and benzamide groups for generating novel compounds with potential practical applications (Albert, 1973).

Mécanisme D'action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It is suggested that the compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This indicates that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The result of the action of 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide is the inhibition of cell growth, potentially leading to cell death . This is suggested by the compound’s ability to induce apoptosis and cause cell cycle arrest in certain cell lines .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Cellular Effects

In cellular environments, 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide may exhibit significant effects. For instance, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines .

Molecular Mechanism

It is suggested that similar compounds may cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .

Propriétés

IUPAC Name |

4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-2-17-14(20)12-11(16)13(24-19-12)15(21)18-6-8-3-4-9-10(5-8)23-7-22-9/h3-5H,2,6-7,16H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXDJUQGYQIKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

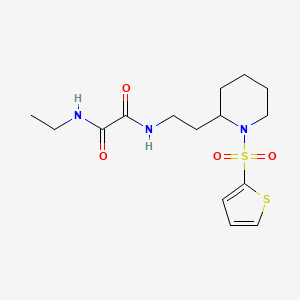

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

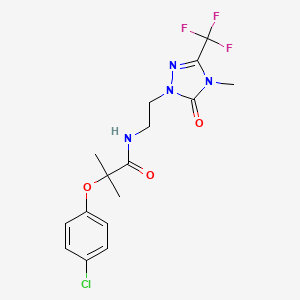

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

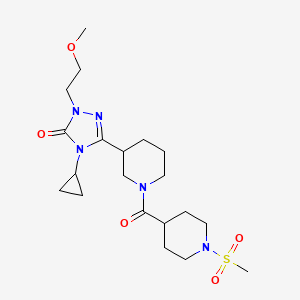

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)